molecular formula C11H17ClN2O B11748569 1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride

1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B11748569
M. Wt: 228.72 g/mol
InChI Key: ZKTZEAQMHSTLHG-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride can be compared with other similar compounds such as:

These compounds share similar structural features but may differ in their specific biological activities and applications.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

1-methyl-4-piperidin-4-ylpyridin-2-one;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9;/h4,7-9,12H,2-3,5-6H2,1H3;1H

InChI Key

ZKTZEAQMHSTLHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)C2CCNCC2.Cl

Origin of Product

United States

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